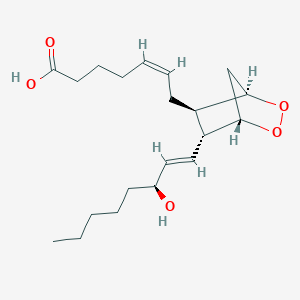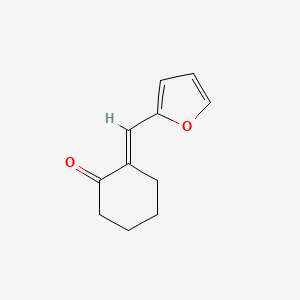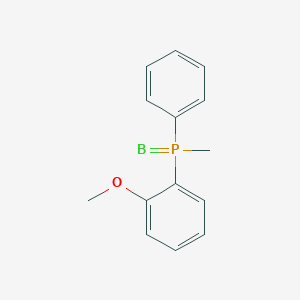![molecular formula C11H12Cl2N2O5 B1148396 D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] CAS No. 138879-88-6](/img/no-structure.png)
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” is a structurally unique natural product . It is the D-threo isomer of a small molecule, consisting of a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol moiety . It was first isolated from cultures of Streptomyces venequelae in 1947 but now produced synthetically .
Synthesis Analysis
The synthesis of “D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” has been characterized by either low yield or low specific activity and likely scalability issues . The synthetic process required a robust process to prepare large amounts of [14C] D-threo-chloramphenicol over an extended period of time .Molecular Structure Analysis
The molecular structure of “D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” is unique. It contains both a nitro group and a dichloroacetyl group . The empirical formula is C11H12Cl2N2O5 .Chemical Reactions Analysis
“D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” displays a broad-spectrum bacteriostatic activity by specifically inhibiting the bacterial protein synthesis . In certain but important cases, it also exhibits bactericidal activity .Physical And Chemical Properties Analysis
“D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” is an aqueous ethanol solution . It has a molecular weight of 323.13 . The extent of labeling is 40-60 mCi per mmol . It should be stored at a temperature of 2-8°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for “D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” could involve synthesizing derivatives with improved pharmacological properties . These derivatives could potentially play broader roles in investigating the plasticity of the ribosomal catalytic center, the main target of "D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]" .
Eigenschaften
CAS-Nummer |
138879-88-6 |
|---|---|
Molekularformel |
C11H12Cl2N2O5 |
Molekulargewicht |
325.15 |
Synonyme |
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)









